Cas no 923244-80-8 (N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide)

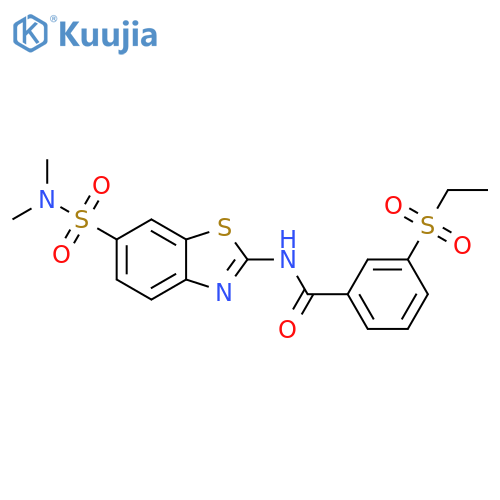

923244-80-8 structure

商品名:N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide

- AKOS002014077

- N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide

- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-ethylsulfonylbenzamide

- 923244-80-8

- F2231-0088

-

- インチ: 1S/C18H19N3O5S3/c1-4-28(23,24)13-7-5-6-12(10-13)17(22)20-18-19-15-9-8-14(11-16(15)27-18)29(25,26)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22)

- InChIKey: CIVJNQVWMYCZCI-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=C2C(=C1)SC(NC(C1=CC=CC(=C1)S(CC)(=O)=O)=O)=N2)(N(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 453.04868424g/mol

- どういたいしつりょう: 453.04868424g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 804

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 159Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2231-0088-40mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |

923244-80-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2231-0088-30mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |

923244-80-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2231-0088-4mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |

923244-80-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2231-0088-20mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |

923244-80-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2231-0088-3mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |

923244-80-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2231-0088-2mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |

923244-80-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2231-0088-10mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |

923244-80-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2231-0088-2μmol |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |

923244-80-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2231-0088-20μmol |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |

923244-80-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2231-0088-50mg |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |

923244-80-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 |

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

923244-80-8 (N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 13769-43-2(potassium metavanadate)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量